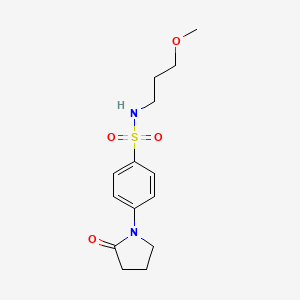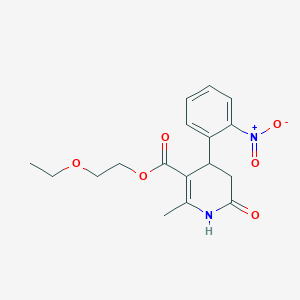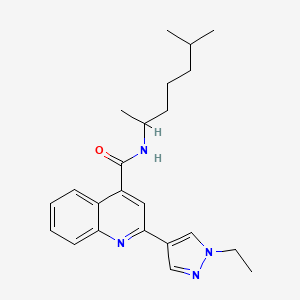
4-(4-bromo-2-chlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromo-2-chlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H9BrClN3S and its molecular weight is 318.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.93891 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research on 1,2,4-triazole derivatives, including compounds similar to 4-(4-bromo-2-chlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, indicates notable antimicrobial and antifungal activities. These compounds have been synthesized and evaluated against various microbial strains, showing promising results as potential pharmacological agents. The specific structure-activity relationship studies suggest that modifications on the triazole ring, such as halogen substitutions and thiol group incorporation, significantly impact the antimicrobial and antifungal efficacies of these molecules (Safonov & Panasenko, 2022).
Synthetic Methodologies
The synthesis of 1,2,4-triazole derivatives has been a subject of scientific investigation, focusing on developing efficient methods to introduce various functional groups that could potentially enhance the biological activities of these compounds. Techniques such as microwave-assisted synthesis and reactions under specific conditions have been explored to achieve high yields and regioselective products. These studies provide a foundation for the synthesis of more complex triazole derivatives, including this compound, by illustrating the versatility of the triazole core in chemical transformations (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Corrosion Inhibition
The triazole derivatives have been investigated for their corrosion inhibition properties, especially for protecting metals in acidic environments. Studies have shown that certain 1,2,4-triazole compounds effectively inhibit corrosion on mild steel surfaces in hydrochloric acid solutions. These findings suggest that this compound could also serve as a corrosion inhibitor, given its structural similarity to the studied compounds. The mode of action typically involves the adsorption of the triazole molecules onto the metal surface, forming a protective layer that prevents further corrosion (Bentiss et al., 2007).
Propiedades
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3S/c1-2-9-13-14-10(16)15(9)8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAKLLATMWOIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4597414.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4597421.png)
![1-butyl-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4597427.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4597435.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4597445.png)



![1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4597477.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4597480.png)
![N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide]](/img/structure/B4597516.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4597517.png)
![isopropyl 2-({3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4597519.png)

